4-Methylpentan-1-ol;4-nitrobenzoic acid

Description

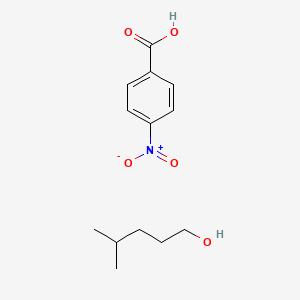

4-Methylpentan-1-ol (CAS 626-89-1) is a branched primary alcohol with the formula C₆H₁₃OH. Its structure features a hydroxyl group on a pentanol backbone with a methyl branch, influencing its physical properties, such as reduced polarity compared to linear alcohols. Limited experimental data on this compound are available in the provided evidence, so comparisons will focus on general chemical trends.

4-Nitrobenzoic Acid (CAS 62-23-7) is a benzoic acid derivative substituted with a nitro group at the para position. It is a pale yellow crystalline solid (melting point: 237–240°C) with a pKa of 1.44 (carboxylic acid) and 3.44 (nitro group effects) . It is widely used in organic synthesis, pharmaceuticals, and as a matrix in UV-MALDI mass spectrometry .

Properties

CAS No. |

59302-13-5 |

|---|---|

Molecular Formula |

C13H19NO5 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

4-methylpentan-1-ol;4-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)4-3-5-7/h1-4H,(H,9,10);6-7H,3-5H2,1-2H3 |

InChI Key |

MWSPRPBIFOAUMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

4-Methylpentan-1-ol

4-Methylpentan-1-ol can be synthesized through the reduction of 4-methylpentanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is commonly prepared by the nitration of methyl benzoate followed by hydrolysis. The nitration involves treating methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of methyl 4-nitrobenzoate. This intermediate is then hydrolyzed using sodium hydroxide to yield 4-nitrobenzoic acid .

Chemical Reactions Analysis

4-Methylpentan-1-ol

Oxidation: 4-Methylpentan-1-ol can be oxidized to 4-methylpentanal using mild oxidizing agents like pyridinium chlorochromate (PCC).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

4-Nitrobenzoic Acid

Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters, such as methyl 4-nitrobenzoate.

Scientific Research Applications

4-Methylpentan-1-ol

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Acts as a metabolite in various biochemical pathways.

4-Nitrobenzoic Acid

Medicine: Used in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Methylpentan-1-ol

The primary alcohol group in 4-Methylpentan-1-ol allows it to participate in various biochemical reactions, including oxidation and esterification. It acts as a substrate for enzymes involved in alcohol metabolism.

4-Nitrobenzoic Acid

The nitro group in 4-nitrobenzoic acid makes it a strong electron-withdrawing group, influencing its reactivity in electrophilic aromatic substitution reactions. It can also undergo reduction to form amines, which are important intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Acidity and Electronic Effects

4-Nitrobenzoic Acid vs. Benzoic Acid Derivatives The nitro group (-NO₂) is a strong electron-withdrawing group, enhancing the acidity of 4-nitrobenzoic acid compared to unsubstituted benzoic acid (pKa = 4.20). Acidity strength follows this order: 4-Methoxybenzoic acid (pKa ≈ 4.47) < Benzoic acid < 4-Nitrobenzoic acid (pKa ≈ 1.44) < 3,4-Dinitrobenzoic acid .

- Mechanism : The nitro group stabilizes the deprotonated carboxylate via resonance and inductive effects, while methoxy groups (electron-donating) reduce acidity .

4-Methylpentan-1-ol vs. Other Alcohols As a primary alcohol, its acidity (pKa ≈ 16–18) is weaker than phenols or carboxylic acids. Compared to linear alcohols (e.g., 1-pentanol), branching reduces polarity and hydrogen-bonding capacity, lowering solubility in polar solvents.

Solubility and Partitioning Behavior

4-Nitrobenzoic Acid in Organic Solvents

Experimental solubility data for 4-nitrobenzoic acid in alcohols, ethers, and esters were modeled using the Abraham solvation parameter model. Key findings:

- Highest solubility: In methanol (log₁₀c₁ = -0.78) and ethanol (log₁₀c₁ = -1.02).

- Lowest solubility: In 1-decanol (log₁₀c₁ = -3.12) due to reduced polarity .

- Abraham descriptors : S = 1.520, A = 0.680, B = 0.440, L = 5.7699, accurately predicting solubility within 0.088 log units .

Comparison with Benzoic Acid :

Benzoic acid is more soluble in water (log₁₀c₁,W = -1.70) than 4-nitrobenzoic acid (log₁₀c₁,W = -2.98) due to reduced polarity from the nitro group .

Esterification of 4-Nitrobenzoic Acid

- Ethyl 4-nitrobenzoate synthesis : Achieves 75–98% yield using H₂SO₄ or cascade reactors. The nitro group slightly reduces reactivity compared to unsubstituted benzoic acid due to steric and electronic effects .

- Catalytic challenges: 4-Nitrobenzoic acid promotes side reactions in Mitsunobu reactions, unlike weaker acids .

Metabolism and Environmental Fate

- In vivo: Metabolized via nitro reduction to 4-aminobenzoic acid and N-acetylation .

- Photolysis: Undergoes direct photodegradation in isopropanol to 4-aminobenzoic acid (λ = 316 nm) .

4-Nitrobenzoic Acid

4-Methylpentan-1-ol

- Limited data available, but primary alcohols generally exhibit low acute toxicity and are used as solvents or intermediates.

Data Tables

Table 1: Acidity Comparison of Benzoic Acid Derivatives

| Compound | pKa | Relative Acidity Strength |

|---|---|---|

| 4-Methoxybenzoic acid | ~4.47 | Weakest |

| Benzoic acid | 4.20 | Intermediate |

| 4-Nitrobenzoic acid | 1.44 | Strong |

| 3,4-Dinitrobenzoic acid | <1.0 | Strongest |

Table 2: Solubility of 4-Nitrobenzoic Acid in Selected Solvents (log₁₀c₁)

| Solvent | log₁₀c₁ |

|---|---|

| Methanol | -0.78 |

| Ethanol | -1.02 |

| 1-Octanol | -2.45 |

| 1-Decanol | -3.12 |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.